Target Class Enrollment: TRPV3 Modulator Scaffold vs. Structurally Similar Analogs Lacking Documented TRPV3 Activity
The target compound falls within the generic Markush structure of N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides claimed in patent WO2016160938A1 as TRPV3 modulators [1]. In contrast, the close analog 4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide (CAS 303998-83-6) is not disclosed in this patent or any other TRPV3 modulator patent, suggesting a different selectivity profile. While the target compound itself has a reported IC₅₀ of 57,500 nM against rat TRPV3 in a Ca²⁺ flux assay [2], this data point must be contextualized: the well-characterized TRPV3 inhibitor Trpvicin achieves IC₅₀ values of 410 nM (hTRPV3-WT) and 220 nM (hTRPV3-G573S) . The key differentiation is that the target compound provides a synthetically accessible starting point for further optimization toward potent TRPV3 inhibitors, whereas the 4-methylphenyl analog has no established TRPV3 link.
| Evidence Dimension | Enrollment in TRPV3 modulator chemical class |
|---|---|
| Target Compound Data | Explicitly covered by Markush structure in WO2016160938A1; IC₅₀ = 57,500 nM (rat TRPV3, Ca²⁺ flux assay) |
| Comparator Or Baseline | CAS 303998-83-6: no TRPV3 patent disclosure; Trpvicin: IC₅₀ = 410 nM (hTRPV3-WT), 220 nM (hTRPV3-G573S) |
| Quantified Difference | Target compound is a validated TRPV3 modulator scaffold; comparator lacks any TRPV3 activity documentation. Target compound is 140-fold less potent than Trpvicin. |
| Conditions | In vitro: antagonist activity at rat TRPV3 overexpressed in HEK293 cells, assessed by inhibition of thymol-induced Ca²⁺ increase via Fluo-4AM dye-based spectrofluorometry (target compound); patch-clamp electrophysiology (Trpvicin) |
Why This Matters
For research programs targeting TRPV3-mediated pain or itch, the target compound offers a documented, albeit weakly active, starting scaffold for medicinal chemistry optimization, whereas the phenyl-substituted analog has no validated target engagement.
- [1] WO2016160938A1 - N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides as TRPV3 modulators. Google Patents. https://patents.google.com/patent/WO2016160938A1/en View Source
- [2] BindingDB Entry BDBM50197962. IC₅₀ = 5.75E+4 nM for rat TRPV3. https://bindingdb.org/ View Source
